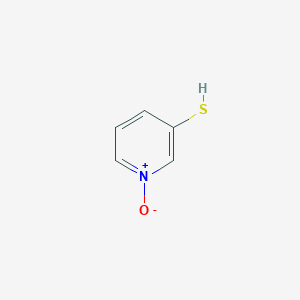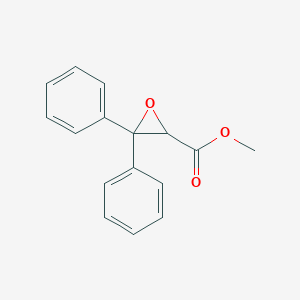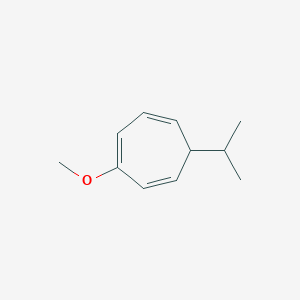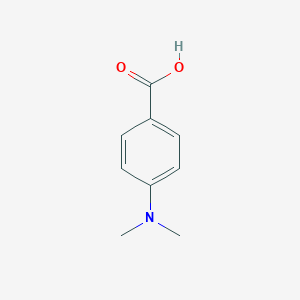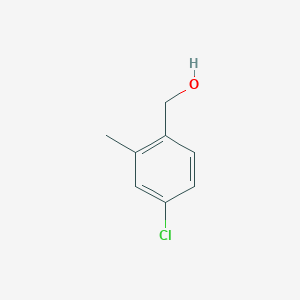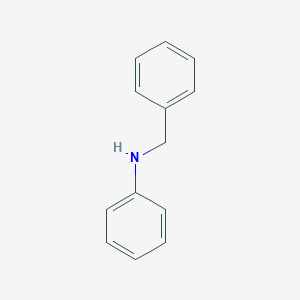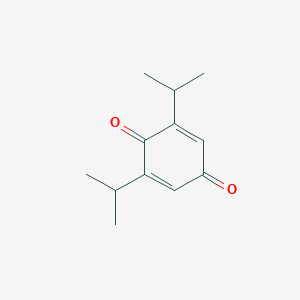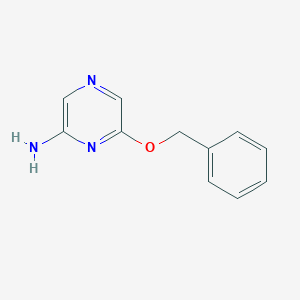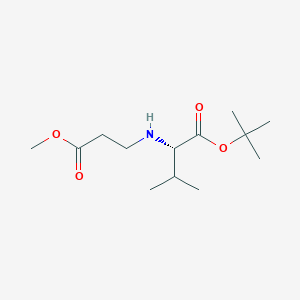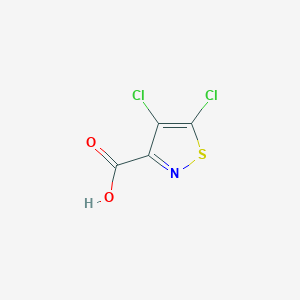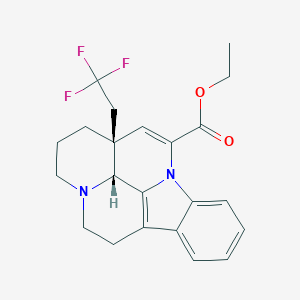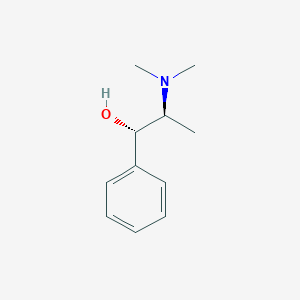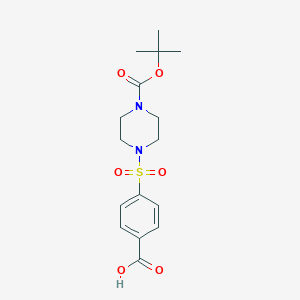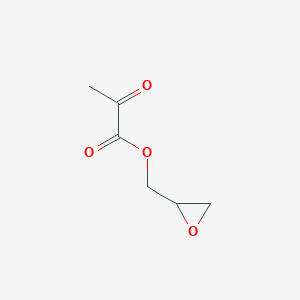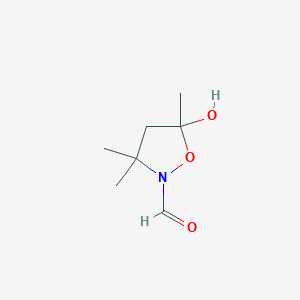
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde (HTC) is a chemical compound used in scientific research for various purposes. It is a versatile compound that has been used in many applications, including as a reagent in organic synthesis, as a fluorescent probe, and as a precursor in the preparation of other compounds. In
Aplicaciones Científicas De Investigación
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has been used in various scientific research applications. One of its most common uses is as a reagent in organic synthesis. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde can be used as a starting material for the preparation of other compounds, such as 5-hydroxy-3,3,5-trimethyl-2-cyclohexen-1-one, which is a precursor to the synthesis of a variety of natural products. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has also been used as a fluorescent probe for the detection of metal ions. In addition, 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has been used in the preparation of chiral auxiliaries for asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde is not well understood. However, it is believed that 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde acts as a nucleophile, reacting with electrophiles to form stable adducts. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has been shown to react with aldehydes, ketones, and imines, among other compounds.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, although the mechanism of this inhibition is not well understood. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde has also been shown to have anti-inflammatory effects, and it has been suggested that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a fluorescent probe, and as a precursor in the preparation of other compounds. However, one limitation of using 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde is its cost. 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde is a relatively expensive compound, and its use in large-scale experiments may be prohibitive.
Direcciones Futuras
There are many potential future directions for the use of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde in scientific research. One area of interest is the development of new synthetic methods for the preparation of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde and related compounds. Another area of interest is the investigation of the mechanism of action of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde, particularly with regard to its anti-cancer and anti-inflammatory effects. Finally, there is potential for the development of new applications for 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde, such as in the preparation of chiral catalysts for asymmetric synthesis.
Métodos De Síntesis
The synthesis of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde involves the reaction of 3,3,5-trimethylcyclohex-2-en-1-one with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds via the formation of an oxime intermediate, which is then cyclized to form 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde. The yield of 5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde can be improved by using a solvent mixture of ethanol and water.
Propiedades
Número CAS |
126308-67-6 |
|---|---|
Nombre del producto |
5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
5-hydroxy-3,3,5-trimethyl-1,2-oxazolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H13NO3/c1-6(2)4-7(3,10)11-8(6)5-9/h5,10H,4H2,1-3H3 |
Clave InChI |
AARRTLNFTMGFLN-UHFFFAOYSA-N |
SMILES |
CC1(CC(ON1C=O)(C)O)C |
SMILES canónico |
CC1(CC(ON1C=O)(C)O)C |
Sinónimos |
2-Isoxazolidinecarboxaldehyde, 5-hydroxy-3,3,5-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



